molecular formula C22H17N5O3S B2563276 3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1019141-59-3

3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2563276
CAS No.: 1019141-59-3
M. Wt: 431.47
InChI Key:
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Description

The compound “3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to a class of compounds known as triazoloquinazolines . These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties. They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazolines typically involve aromatic nucleophilic substitution . In the case of “this compound”, the reaction likely involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial Activity

A significant application of 3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide derivatives is in the development of antimicrobial agents. Research indicates that compounds in this chemical class have been synthesized and evaluated for their potential against various microbial strains. For instance, derivatives have shown promising results in inhibiting bacterial growth, suggesting their utility in addressing antibiotic resistance and offering new therapeutic avenues against infectious diseases. The compounds' structural features, including the triazoloquinazoline backbone and methoxyphenyl moiety, contribute to their activity, highlighting the importance of molecular architecture in antimicrobial efficacy (El‐Kazak & Ibrahim, 2013).

Anticancer Properties

Another critical area of application is in anticancer research. The structural complexity and unique functional groups of this compound derivatives make them suitable candidates for exploring antitumor activities. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, potentially offering a pathway for developing new oncology drugs. The mechanism of action may involve interference with cellular signaling pathways or direct interaction with DNA, underlining the need for further research to elucidate these compounds' precise anticancer mechanisms and their application in cancer therapy (Reddy et al., 2015).

Molecular Modeling and Biological Activity Prediction

The advent of computational chemistry and molecular modeling has opened new frontiers for the application of this compound derivatives. By employing software like PASS and GUSAR, researchers can predict these compounds' biological activity spectrum and acute toxicity. This approach facilitates the identification of compounds with potential therapeutic applications, streamlining the drug development process by focusing on candidates with promising profiles for antineurotic activity, among others. Such computational studies complement experimental efforts, allowing for a more efficient exploration of these compounds' therapeutic potential (Danylchenko, Drushlyak, & Kovalenko, 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, potential applications in medicine, and optimization of its synthesis process. Given its antimicrobial and anticancer properties , it could be a promising candidate for drug development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-30-15-7-4-13(5-8-15)19-20-24-22(29)17-9-6-14(11-18(17)27(20)26-25-19)21(28)23-12-16-3-2-10-31-16/h2-11,26H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIDQAHLKIULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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